Cas no 404-95-5 (2-(3-fluorophenyl)aminoethan-1-ol)

2-(3-fluorophenyl)aminoethan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 2-(3-fluorophenyl)aminoethan-1-ol
- SCHEMBL1431624
- Z335274246
- DTXSID70614335
- AAA40495
- 2-((3-fluorophenyl)amino)ethanol
- 2-[(3-fluorophenyl)amino]ethanol
- 2-(3-Fluoroanilino)ethan-1-ol
- AKOS000254128
- OVOPVIJWLGPOOU-UHFFFAOYSA-N
- 404-95-5
- 3-fluoro-Phenylglycinol
- 2-[(3-fluorophenyl)amino]ethan-1-ol
- EN300-90310
- 2-(3-Fluoro-phenylamino)-ethanol
-
- Inchi: InChI=1S/C8H10FNO/c9-7-2-1-3-8(6-7)10-4-5-11/h1-3,6,10-11H,4-5H2
- InChI Key: OVOPVIJWLGPOOU-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 155.074642105g/mol
- Monoisotopic Mass: 155.074642105g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 110
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 32.3Ų
2-(3-fluorophenyl)aminoethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | F589675-50mg |
2-[(3-fluorophenyl)amino]ethan-1-ol |
404-95-5 | 50mg |
$ 210.00 | 2022-06-05 | ||
Enamine | EN300-90310-0.1g |
2-[(3-fluorophenyl)amino]ethan-1-ol |
404-95-5 | 95% | 0.1g |
$293.0 | 2024-05-21 | |
Aaron | AR019SH3-2.5g |
2-[(3-fluorophenyl)amino]ethan-1-ol |
404-95-5 | 95% | 2.5g |
$2294.00 | 2023-12-13 | |
A2B Chem LLC | AV35323-1g |
2-((3-Fluorophenyl)amino)ethanol |
404-95-5 | 95% | 1g |
$922.00 | 2024-04-20 | |
Aaron | AR019SH3-5g |
2-[(3-fluorophenyl)amino]ethan-1-ol |
404-95-5 | 95% | 5g |
$3385.00 | 2023-12-13 | |
Aaron | AR019SH3-1g |
2-[(3-fluorophenyl)amino]ethan-1-ol |
404-95-5 | 95% | 1g |
$1183.00 | 2025-02-08 | |
1PlusChem | 1P019S8R-100mg |
2-[(3-fluorophenyl)amino]ethan-1-ol |
404-95-5 | 95% | 100mg |
$418.00 | 2025-03-03 | |
A2B Chem LLC | AV35323-5g |
2-((3-Fluorophenyl)amino)ethanol |
404-95-5 | 95% | 5g |
$2607.00 | 2024-04-20 | |
Aaron | AR019SH3-100mg |
2-[(3-fluorophenyl)amino]ethan-1-ol |
404-95-5 | 95% | 100mg |
$428.00 | 2025-02-08 | |
A2B Chem LLC | AV35323-10g |
2-((3-Fluorophenyl)amino)ethanol |
404-95-5 | 95% | 10g |
$3848.00 | 2024-04-20 |
2-(3-fluorophenyl)aminoethan-1-ol Related Literature
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1. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
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5. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
Additional information on 2-(3-fluorophenyl)aminoethan-1-ol
Introduction to 2-(3-fluorophenyl)aminoethan-1-ol (CAS No. 404-95-5)
2-(3-fluorophenyl)aminoethan-1-ol, identified by the Chemical Abstracts Service Number (CAS No.) 404-95-5, is a significant compound in the realm of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of amino alcohols, characterized by its dual functional groups: an amino group and a hydroxyl group, both attached to an ethyl backbone. The presence of a 3-fluorophenyl moiety introduces unique electronic and steric properties, making it a valuable scaffold for drug design and development.
The 3-fluorophenyl group is particularly noteworthy due to its ability to modulate the bioactivity of molecules through fluorine's electronic effects. Fluorine atoms can influence metabolic stability, binding affinity, and pharmacokinetic profiles, which are critical factors in drug optimization. In recent years, there has been growing interest in fluorinated aromatic compounds due to their potential in enhancing drug efficacy and reducing side effects. This has led to extensive research into derivatives of 2-(3-fluorophenyl)aminoethan-1-ol, exploring its applications in treating various therapeutic conditions.
One of the most compelling aspects of 2-(3-fluorophenyl)aminoethan-1-ol is its versatility as a building block in medicinal chemistry. The compound's structure allows for modifications at multiple positions, enabling the synthesis of a diverse array of analogs with tailored properties. Researchers have leveraged this flexibility to develop novel molecules targeting neurological disorders, cardiovascular diseases, and inflammatory conditions. For instance, studies have shown that fluorinated phenethylamines can exhibit potent neuroprotective effects, making 2-(3-fluorophenyl)aminoethan-1-ol a promising candidate for further investigation in this field.
Recent advancements in computational chemistry have further enhanced the utility of 2-(3-fluorophenyl)aminoethan-1-ol. Molecular modeling techniques have enabled scientists to predict the binding interactions of this compound with biological targets with high precision. This has accelerated the discovery process, allowing for rapid screening of potential drug candidates. Moreover, machine learning algorithms have been employed to identify structural features that enhance drug-like properties, such as solubility and bioavailability. These innovations have positioned 2-(3-fluorophenyl)aminoethan-1-ol as a key component in modern drug discovery pipelines.
The pharmacological profile of 2-(3-fluorophenyl)aminoethan-1-ol has been extensively studied in preclinical models. Initial investigations have revealed its potential as an intermediate in the synthesis of kinase inhibitors, which are crucial for treating cancers and inflammatory diseases. The compound's ability to interact with specific enzymes while maintaining metabolic stability makes it an attractive option for developing targeted therapies. Additionally, its hydroxyl group provides a site for further functionalization, allowing for the creation of prodrugs that improve oral bioavailability.
In conclusion, 2-(3-fluorophenyl)aminoethan-1-ol (CAS No. 404-95-5) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile reactivity make it a valuable tool for developing novel therapeutics. As research continues to uncover new applications for fluorinated compounds, the role of 2-(3-fluorophenyl)aminoethan-1-ol is expected to grow even further. The integration of cutting-edge computational methods and experimental techniques will continue to drive innovation in this field, ultimately leading to more effective treatments for a wide range of diseases.
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